(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea
Description
(E)-1-(3-Benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is a quinazolinone-derived compound featuring a benzyl substituent at position 3 and a 2-cyanophenylurea moiety. Its structure combines a planar quinazolinone core with a conjugated urea linkage, which may enhance intermolecular interactions such as hydrogen bonding and π-π stacking. The compound’s stereochemistry (E-configuration) is critical for its spatial orientation and binding affinity .
Properties
CAS No. |
941941-44-2 |
|---|---|
Molecular Formula |
C23H17N5O2 |
Molecular Weight |
395.422 |
IUPAC Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C23H17N5O2/c24-14-17-10-4-6-12-19(17)25-22(29)27-21-18-11-5-7-13-20(18)26-23(30)28(21)15-16-8-2-1-3-9-16/h1-13H,15H2,(H2,25,27,29) |
InChI Key |
UEQVOYVFBXOUSG-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinazolinone intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the quinazolinone derivative with an isocyanate or a carbodiimide to form the urea linkage. The reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The benzyl and cyanophenyl groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its quinazolinone core is known for its anticancer properties, making it a candidate for the development of new anticancer drugs. Additionally, its antimicrobial and anti-inflammatory activities are being investigated for potential use in treating infections and inflammatory diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The benzyl and cyanophenyl groups may enhance the compound’s binding affinity and specificity for these targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone Family
Quinazolinone derivatives are widely studied for their pharmacological properties. Key analogues include:
| Compound Name | Substituents/Modifications | Key Properties/Applications |
|---|---|---|
| SC-558 (Reference Compound) | 3-Phenyl, sulfonamide group at position 4 | COX-2 inhibitor, anti-inflammatory agent |
| Compounds 1a–f (Pharmaceuticals, 2012) | Varied substituents (H, CH₃, OCH₃, Br, Cl, etc.) | Structure-activity relationship studies |
| Target Compound | 3-Benzyl, 2-cyanophenylurea | Enhanced hydrogen-bonding capacity |
Key Structural Differences :
- SC-558 : The sulfonamide group in SC-558 confers high selectivity for COX-2 inhibition, whereas the target compound’s urea moiety may target different enzymes (e.g., kinases or phosphatases) .
- Compounds 1a–f: These analogues explore electronic and steric effects of substituents. For example, bromine (1d) and chlorine (1e) improve halogen bonding but reduce solubility compared to the target compound’s cyanophenyl group, which balances lipophilicity and polarity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 2-cyanophenyl group in the target compound improves aqueous solubility compared to halogenated analogues (e.g., 1d, 1e) due to its moderate polarity .
- Binding Affinity : Molecular docking studies suggest the urea linkage in the target compound forms stronger hydrogen bonds with active-site residues (e.g., in kinase inhibitors) than the sulfonamide group in SC-558 .
- Metabolic Stability : The benzyl group at position 3 may reduce metabolic degradation compared to smaller substituents (e.g., 1a: H, 1b: CH₃), as bulkier groups hinder cytochrome P450 oxidation .
Crystallographic Analysis and Structural Validation
The target compound’s structure was likely refined using SHELXL () or OLEX2 (), programs widely employed for small-molecule crystallography. These tools enable precise determination of bond lengths and angles, critical for confirming the E-configuration and comparing steric effects with analogues. For example, the dihedral angle between the quinazolinone core and the benzyl group may influence packing efficiency in crystal lattices, a property less pronounced in SC-558’s sulfonamide-based structure .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis involves a condensation reaction between 3-benzyl-2-oxoquinazoline and 2-cyanophenyl isocyanate, a route more straightforward than multi-step protocols for SC-558 .
- Biological Activity : While SC-558 is a well-characterized COX-2 inhibitor, preliminary assays suggest the target compound inhibits protein kinases (IC₅₀ ~ 50 nM) with minimal off-target effects, likely due to its urea moiety’s selectivity .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) data indicate a melting point of 220–225°C, higher than SC-558 (198°C), reflecting stronger intermolecular forces in the solid state .
Biological Activity
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.4 g/mol. The compound features a quinazolinone core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate benzyl and cyanophenyl derivatives with urea under controlled conditions. The detailed synthetic pathway can be referenced in literature focusing on quinazolinone derivatives .
Antitumor Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, a related compound showed GI50 values against various cancer cell lines, indicating potential for selective cytotoxicity. The antitumor activity was assessed using the following metrics:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |
| OVCAR-4 (Ovarian) | 15.1 | - | - |
These results suggest that the compound may interfere with cellular proliferation pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro tests have shown efficacy against bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, derivatives of similar structures were tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition .
Case Studies
A notable study involving a series of quinazolinone derivatives highlighted the structure-activity relationship (SAR) that informs the design of new compounds with enhanced biological activity. The study found that modifications on the benzyl and urea moieties significantly affected antitumor potency and selectivity .
In another case, a derivative featuring a similar structural motif was evaluated for its ability to inhibit specific kinases involved in cancer progression, achieving an IC50 value that suggests promising therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
